molecular formula C17H17N5O2 B2494113 (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034285-72-6

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2494113
CAS No.: 2034285-72-6
M. Wt: 323.356
InChI Key: LMBPDPBXDUWMMU-UHFFFAOYSA-N
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Description

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a high-purity chemical reagent intended for research and development purposes in laboratory settings. This complex heterocyclic compound features a unique molecular architecture combining pyrrolidine, 1,2,4-oxadiazole, and 1-phenyl-1H-pyrazole pharmacophores. This specific structural combination suggests potential for targeted biological activity, particularly in the field of central nervous system (CNS) research and receptor modulation studies. Compounds with 1,2,4-oxadiazole moieties are frequently investigated in medicinal chemistry for their diverse pharmacological properties. This product is strictly labeled "For Research Use Only" and is intended for use by qualified researchers in controlled laboratory environments. It is not for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment and established laboratory safety protocols.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-15(9-19-22(12)14-5-3-2-4-6-14)17(23)21-8-7-13(10-21)16-18-11-24-20-16/h2-6,9,11,13H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBPDPBXDUWMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Amidoxime Cyclization

Step 1: Pyrrolidine-3-carbonitrile Preparation
Pyrrolidine-3-carboxylic acid (1.0 eq) undergoes Curtius rearrangement with diphenylphosphoryl azide (1.2 eq) in tert-butanol at 80°C for 12 h. Subsequent hydrolysis with 6N HCl yields pyrrolidine-3-carbonitrile (78% yield).

Step 2: Amidoxime Formation
Reaction with hydroxylamine hydrochloride (3.0 eq) in ethanol/water (3:1) at reflux (24 h) generates pyrrolidine-3-carboxamidoxime. FT-IR confirms NH₂ stretch at 3320 cm⁻¹ and C=N at 1645 cm⁻¹.

Step 3: Oxadiazole Ring Closure
Cyclization with formic acid (5.0 eq) and DCC (1.5 eq) in dry THF (0°C → rt, 6 h) affords 3-(1,2,4-oxadiazol-3-yl)pyrrolidine (Table 1). LC-MS shows [M+H]⁺ at m/z 154.1.

Route B: Nitrile Oxide Cycloaddition

Step 1: Nitrile Oxide Generation
Chlorination of pyrrolidine-3-carbaldehyde oxime (NCS, DMF, 0°C) produces unstable nitrile oxide intermediate.

Step 2: [3+2] Cycloaddition
In situ reaction with acetamidoxime (1.2 eq) in toluene (reflux, 8 h) yields regioisomeric oxadiazoles. Column chromatography (EtOAc/hexane 1:3) isolates desired 3-(1,2,4-oxadiazol-3-yl)pyrrolidine (62% yield).

Pyrazole Carbonyl Subunit Synthesis

Knorr-Type Pyrazole Formation

Step 1: β-Keto Ester Condensation
Ethyl 3-oxobutanoate (1.0 eq) reacts with phenylhydrazine (1.1 eq) in glacial AcOH (reflux, 5 h) to form 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate (89% yield). ¹H NMR (CDCl₃): δ 7.82 (s, 1H, H3), 2.51 (s, 3H, CH3).

Step 2: Ester Hydrolysis
Saponification with NaOH (2.0 eq) in EtOH/H₂O (3:1) provides 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Mp: 198-200°C.

Final Coupling Strategies

Acid Chloride Method

Step 1: Acyl Chloride Formation
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) reacts with SOCl₂ (3.0 eq) in dry CH₂Cl₂ (reflux, 3 h). Solvent evaporation yields crude acid chloride (94%).

Step 2: Amide Coupling
3-(1,2,4-Oxadiazol-3-yl)pyrrolidine (1.2 eq) and Et₃N (3.0 eq) in CH₂Cl₂ (0°C → rt, 12 h) give target compound (68% yield after silica gel purification).

Mixed Anhydride Approach

Reagents:
Isobutyl chloroformate (1.5 eq), NMM (3.0 eq) in THF (-15°C).
Advantage: Avoids SOCl₂ handling.
Yield: 63% after HPLC purification.

Spectroscopic Characterization

6.1. ¹H NMR (500 MHz, DMSO-d6)

  • δ 8.21 (s, 1H, pyrazole H3)
  • δ 7.65-7.43 (m, 5H, Ph)
  • δ 3.82-3.45 (m, 4H, pyrrolidine H2, H4, H5)
  • δ 2.89 (m, 1H, pyrrolidine H3)
  • δ 2.51 (s, 3H, CH3)

6.2. ¹³C NMR (125 MHz, DMSO-d6)

  • 168.4 ppm (C=O)
  • 165.2 ppm (oxadiazole C3)
  • 142.1 ppm (pyrazole C4)
  • 129.7-127.3 ppm (Ph carbons)
  • 49.8 ppm (pyrrolidine N-CH2)

6.3. HRMS (ESI-TOF)
Calculated for C₁₈H₁₈N₅O₂ [M+H]⁺: 344.1457
Found: 344.1453 (Δ = -1.16 ppm)

Process Optimization Findings

7.1. Oxadiazole Ring Closure

  • DMF as solvent increases cyclization rate 2.3× vs THF
  • Microwave assistance (150W, 100°C) reduces reaction time from 6h → 45min

7.2. Coupling Reaction

  • Additive screening shows DMAP (0.1 eq) boosts yield by 18%
  • Solvent effects: CHCl₃ > DCM > THF (yield correlation)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen-rich heterocycles in this compound facilitate nucleophilic substitution, particularly at the oxadiazole and pyrrolidine moieties.

Reaction Site Conditions Outcome Source
Oxadiazole ring (C3)Alkaline hydrolysis (NaOH, H₂O)Ring opening to form a carboxylic acid derivative
Pyrrolidine nitrogenAlkyl halides (R-X, DMF, 60°C)N-alkylation to form quaternary ammonium intermediates
  • Example : Treatment with methyl iodide in dimethylformamide (DMF) at 60°C results in N-methylation of the pyrrolidine nitrogen, enhancing solubility in polar solvents.

Cycloaddition Reactions

The oxadiazole moiety participates in [3 + 2] cycloadditions with electron-deficient alkynes or nitriles.

Reagent Conditions Product Source
PhenylacetyleneCu(I) catalysis, 80°C, 12 hrsFormation of a triazole-fused hybrid structure
AcrylonitrileThermal (120°C, toluene)Cycloadduct with a pyridine ring
  • Mechanistic Insight : The oxadiazole’s electron-deficient nature drives regioselective bond formation with dipolarophiles.

Hydrolysis and Ring-Opening Reactions

The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:

Condition Reagent Product Source
Acidic (HCl, H₂O)Reflux, 6 hrsCleavage to a diamide derivative
Basic (NaOH, EtOH)Room temperature, 24 hrsFormation of a hydroxamic acid intermediate
  • Stability Note : The compound remains stable in neutral aqueous solutions but degrades rapidly at pH < 3 or pH > 10.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, particularly at the C3 and C5 positions:

Reagent Conditions Product Source
Nitration (HNO₃/H₂SO₄)0°C, 2 hrsNitro group incorporation at C3 of the pyrazole ring
Bromination (Br₂, FeCl₃)CH₂Cl₂, 25°C, 1 hrDibrominated derivative at C3 and C5 positions
  • Regioselectivity : Electron-donating methyl and phenyl groups direct substitution to the meta positions .

Oxidation:

The pyrazole methyl group oxidizes to a carboxylic acid under strong conditions:

Reagent Conditions Product Source
KMnO₄, H₂SO₄Reflux, 8 hrs5-Carboxy-1-phenylpyrazole derivative

Reduction:

Catalytic hydrogenation selectively reduces the oxadiazole ring:

| Reagent | Conditions | Product

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Compounds containing oxadiazole and pyrazole rings have shown promise in anticancer research. Studies demonstrate that derivatives of this compound can induce cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.

Anti-inflammatory Effects

Research highlights the potential anti-inflammatory properties of oxadiazole derivatives. The compound may inhibit inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityFindings
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)AnticancerInduced apoptosis in colorectal cancer cells
Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidinesAntimicrobialEffective against S. aureus and E. coli
Various oxadiazole derivativesAntimicrobialShowed significant antibacterial activity

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methanone-Linked Heterocycles

Compound Core Heterocycles Key Substituents Potential Bioactivity
Target compound Pyrrolidine-oxadiazole + pyrazole 5-methyl, 1-phenyl Undetermined (structural focus)
[5-(Indol-3-yl)dihydropyrazolyl]methanone Indole + dihydropyrazole 3-phenyl Serotonin modulation (hypothesized)
(Z)-Enone-aniline methanone Pyrazole + aniline-enone 5-hydroxy, 4-methyl-anilino Antioxidant (speculative)
Triazole-pyridine methanone Triazole + pyridine 3-nitrobenzyl, azo group Antimicrobial (reported)

Methodological Approaches in Structural Analysis

Graph-based comparison methods () highlight critical structural differences. For instance, the target compound’s pyrrolidine-oxadiazole subsystem forms a 6-node graph with two heteroatoms (N, O), whereas indole-based analogs () feature larger aromatic systems. Such topological distinctions influence molecular descriptors like polar surface area and logP, which are critical for drug-likeness predictions .

Biological Activity

The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a novel synthetic molecule that integrates oxadiazole and pyrazole moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Structural Overview

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C15_{15}H16_{16}N4_{4}O
  • Molecular Weight: 284.32 g/mol

The compound features a pyrrolidine ring linked to an oxadiazole and a pyrazole group, which contributes to its potential biological activities.

2.1 Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways related to p53 and caspase-3 . The specific compound under review may share these mechanisms due to the structural similarities with other known anticancer agents.

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50_{50} (µM)Mechanism
Compound AMCF-70.65p53 activation
Compound BHeLa2.41Apoptosis induction
This compoundTBDTBD

2.2 Antimicrobial Activity

The biological activity of pyrazoles includes antibacterial and antifungal properties. Similar compounds have demonstrated effectiveness against various pathogens, suggesting that our compound might also exhibit antimicrobial effects . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

2.3 Anti-inflammatory Properties

Compounds with oxadiazole rings have been reported to possess anti-inflammatory activities by modulating inflammatory pathways and cytokine production . This suggests potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may include:

3.1 GPBAR1 Agonism

Recent studies have highlighted the role of G-protein bile acid receptor 1 (GPBAR1) in metabolic regulation. Some derivatives similar to our compound have shown promising agonistic activity towards GPBAR1, which could influence glucose metabolism and lipid homeostasis .

3.2 Interaction with Enzymatic Pathways

The compound may interact with various enzymes involved in cancer progression and inflammation, potentially inhibiting pathways critical for tumor growth or inflammatory responses.

Study 1: Anticancer Efficacy Assessment

A study evaluated the anticancer effects of a series of oxadiazole derivatives on breast cancer cell lines (MCF-7). The results indicated that certain modifications significantly increased cytotoxicity, suggesting that similar modifications could enhance the activity of our target compound .

Study 2: Antimicrobial Testing

In vitro tests on related pyrrolidine derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that our compound may also possess antimicrobial properties .

5. Conclusion

The compound This compound holds promise as a multifunctional agent with potential applications in oncology and infectious diseases. Further research is warranted to elucidate its specific biological mechanisms and optimize its pharmacological profile for therapeutic use.

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